molecular formula C9H16N2O4Pt B12876842 (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum CAS No. 69608-26-0

(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum

Cat. No.: B12876842
CAS No.: 69608-26-0
M. Wt: 411.32 g/mol
InChI Key: GTVWHIAJXDFTIK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is (2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+) , reflecting its bidentate ligand system and central platinum ion. The (1R-trans) designation specifies the absolute stereochemistry of the cyclohexane ring, where the two amine groups occupy trans positions relative to the ring’s plane. This spatial arrangement contrasts with cis-configured analogs such as oxaliplatin (CAS 61825-94-3), where the amine groups adopt a perpendicular orientation relative to the platinum coordination plane.

The trans configuration minimizes steric hindrance between the cyclohexane ring and the platinum center, enabling a coplanar alignment of the ligand system with DNA nucleobases. This geometric feature is critical for intercalative interactions that underpin the compound’s antitumor activity.

Molecular Formula and Crystallographic Data Analysis

The molecular formula C₉H₁₆N₂O₄Pt corresponds to a molecular weight of 411.32 g/mol . Key crystallographic parameters include a square planar geometry around the platinum(II) center, coordinated by:

  • A bidentate 2-aminocyclohexanemethanamine ligand via its two amine nitrogen atoms
  • An oxalate anion acting as a bidentate ligand through its two oxygen atoms.

Table 1: Molecular and Crystallographic Properties

Property Value Source
Molecular Formula C₉H₁₆N₂O₄Pt
Molecular Weight 411.32 g/mol
Coordination Geometry Square Planar
Platinum Oxidation State +2
Stereochemical Descriptor (1R-trans)

The SMILES notation (O=C(O1)C(O[Pt]21[NH2]CC3CCCCC3[NH2]2)=O) and InChI key (GTVWHIAJXDFTIK-UHFFFAOYSA-N) further validate the compound’s structural topology.

Comparative Structural Features with Other Platinum(II) Coordination Complexes

This compound diverges from classical platinum antitumor agents in two primary aspects:

1. Ligand Backbone Architecture
Unlike oxaliplatin’s 1,2-cyclohexanediamine ligand, the 2-aminocyclohexanemethanamine group introduces a methylene bridge between the cyclohexane ring and one amine group. This modification increases ligand flexibility, potentially enhancing DNA adduct formation kinetics.

2. Stereochemical Arrangement
The trans configuration of the cyclohexane substituents contrasts with the cis geometry in oxaliplatin and carboplatin. This difference reduces torsional strain in the platinum coordination sphere, as demonstrated by computational models showing a 12° smaller dihedral angle between the platinum plane and cyclohexane ring compared to cis analogs.

Table 2: Structural Comparison with Oxaliplatin

Feature (1R-trans) Complex Oxaliplatin
Cyclohexane Substitution 2-aminocyclohexanemethanamine 1,2-cyclohexanediamine
Amine Configuration trans cis
Ligand Bite Angle 84° 79°
Pt-N Bond Length 2.02 Å 2.05 Å

Data derived from X-ray diffraction studies of analogous complexes.

Ligand Coordination Geometry and Bonding Parameters

The platinum(II) center exhibits a distorted square planar geometry with the following bond parameters:

  • Pt-N Bonds : 2.02–2.04 Å (amine ligands)
  • Pt-O Bonds : 1.98–2.01 Å (oxalate)
  • N-Pt-N Angle : 84°
  • O-Pt-O Angle : 85°

The oxalate ligand’s smaller bite angle (85° vs. 90° in idealized square planar complexes) induces slight pyramidal distortion at the platinum center. This distortion facilitates nucleophilic attack on DNA, as the increased electrophilicity of the platinum enhances crosslinking with guanine residues.

Ligand Field Stabilization Energy (LFSE) calculations suggest a Δ₀ value of 210 kJ/mol , comparable to other platinum(II) oxalate complexes but distinct from chloride-containing analogs like cisplatin. The strong field oxalate ligand contributes to the complex’s kinetic inertness, with hydrolysis rates 3× slower than cisplatin in physiological saline.

Properties

CAS No.

69608-26-0

Molecular Formula

C9H16N2O4Pt

Molecular Weight

411.32 g/mol

IUPAC Name

(2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+)

InChI

InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2

InChI Key

GTVWHIAJXDFTIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2]

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Preparation

  • Platinum Source: Potassium tetrachloroplatinate(II) (K2[PtCl4]) is commonly used as the platinum precursor.
  • Ligand: Enantiomerically pure trans-1,2-diaminocyclohexane (DACH) is employed, often purified by crystallization with tartrate salts or distillation to ensure stereochemical purity.

Formation of 1,2-Diaminocyclohexane Diiodoplatinum(II)

  • The initial step involves reacting potassium tetrachloroplatinate(II) with potassium iodide (KI) and trans-1,2-diaminocyclohexane in aqueous solution.
  • This reaction replaces chloride ligands with iodide, forming the intermediate 1,2-diaminocyclohexane diiodoplatinum(II).
  • The reaction conditions typically include heating the suspension to around 45 °C and stirring for several hours to ensure complete conversion.

Halide Exchange via Silver Salt Treatment

  • The diiodoplatinum intermediate is then treated with a substoichiometric amount of a soluble silver salt (e.g., silver nitrate, AgNO3).
  • This step precipitates silver iodide (AgI), which is removed by filtration.
  • The reaction is conducted at temperatures between 20 to 70 °C for 2 to 24 hours, followed by cooling to 4 to 10 °C to facilitate AgI precipitation.
  • The amount of silver salt is carefully controlled, typically between 1.7 to 1.9 molar equivalents relative to platinum, to optimize yield and purity.

Complexation with Oxalate Ligand

  • The filtrate containing the diaqua platinum complex is reacted with ammonium oxalate in aqueous solution.
  • The molar ratio of ammonium oxalate to platinum is maintained between 0.51 to 0.70 equivalents, with a preferred range of 0.54 to 0.56 equivalents.
  • This reaction is performed at 20 to 70 °C for 2 to 24 hours, allowing the oxalate ligand to coordinate to the platinum center, forming the final oxaliplatin complex.

Purification and Isolation

  • Activated carbon treatment is applied to remove impurities, followed by filtration.
  • The solution is concentrated under reduced pressure at 55 to 65 °C using rotary evaporation.
  • The resulting suspension is filtered, washed multiple times with water and methanol, and dried under sterile airflow for at least 24 hours.
  • The overall yield of oxaliplatin is approximately 80% under optimized conditions.

Detailed Reaction Scheme and Conditions

Step Reactants & Conditions Description Temperature Time Notes
1 K2[PtCl4] + KI + trans-1,2-diaminocyclohexane Formation of diiodoplatinum intermediate 45 °C ~8 hours Aqueous suspension, stirring
2 Intermediate + AgNO3 (1.7-1.9 eq) Halide exchange, AgI precipitation 20-70 °C (reaction), 4-10 °C (cooling) 2-24 hours (reaction), 4-30 hours (cooling) Filtration to remove AgI
3 Diaqua platinum complex + ammonium oxalate (0.54-0.56 eq) Oxalate complexation 20-70 °C 2-24 hours Stirring in aqueous solution
4 Activated carbon treatment Purification Ambient 16 hours Filtration repeated
5 Rotary evaporation Concentration 55-65 °C Until volume ~110 mL Vacuum applied
6 Washing & drying Isolation of product Ambient ≥24 hours drying Washed with water and methanol

Research Findings and Process Optimization

  • The described method yields a product meeting the European Pharmacopeia specifications without requiring recrystallization, indicating high purity.
  • Control of silver salt equivalents and reaction temperatures is critical to minimize side reactions and maximize yield.
  • The use of enantiomerically pure trans-1,2-diaminocyclohexane ensures the correct stereochemistry, which is essential for biological activity.
  • Activated carbon treatment effectively removes colored impurities and residual organic contaminants.
  • The final product exhibits no melting point in the range of 198 to 292 °C, consistent with literature data for oxaliplatin.

Summary Table of Key Parameters

Parameter Range / Value Impact on Synthesis
Platinum precursor K2[PtCl4] Source of Pt(II)
Ligand purity Enantiomerically pure trans-1,2-diaminocyclohexane Ensures stereochemical integrity
Silver salt equivalents 1.7 - 1.9 molar eq Controls halide exchange efficiency
Reaction temperature (halide exchange) 20 - 70 °C Influences reaction rate and AgI precipitation
Ammonium oxalate equivalents 0.54 - 0.56 molar eq Ensures complete oxalate coordination
Purification Activated carbon, filtration, rotary evaporation Removes impurities, concentrates product
Yield ~80% High efficiency synthesis

Chemical Reactions Analysis

Substitution Reactions

The oxalate ligand in this complex undergoes substitution reactions, a hallmark of platinum(II) chemistry. These reactions are governed by the trans effect and ligand lability:

Aquation (Hydrolysis)

In aqueous media, the oxalate ligand is displaced by water molecules, forming reactive aqua species:

[Pt(DACH)(oxalate)]+2H2O[Pt(DACH)(OH2)2]2++oxalate2\text{[Pt(DACH)(oxalate)]} + 2\text{H}_2\text{O} \rightarrow \text{[Pt(DACH)(OH}_2\text{)}_2]^{2+} + \text{oxalate}^{2-}

This hydrolysis is pH-dependent, with faster rates observed under acidic conditions . The resulting diaqua species is the biologically active form that binds DNA.

Kinetic Data for Hydrolysis

ConditionRate Constant (k, s⁻¹)Half-life (t₁/₂)Reference
pH 7.4, 37°C1.2×1041.2 \times 10^{-4}~96 minutes
pH 5.0, 37°C3.8×1043.8 \times 10^{-4}~30 minutes

Oxidation to Platinum(IV) Complexes

The platinum(II) center can be oxidized to platinum(IV) using agents like hydrogen peroxide (H₂O₂) or N-chlorosuccinimide (NCS):

[Pt(DACH)(oxalate)]+H2O2[Pt(DACH)(oxalate)(OH)2]\text{[Pt(DACH)(oxalate)]} + \text{H}_2\text{O}_2 \rightarrow \text{[Pt(DACH)(oxalate)(OH)}_2\text{]}

Pt(IV) derivatives exhibit enhanced stability and modified reactivity. For example:

  • Compound 2 (cis,trans,cis-[Pt(OXA)(AcO)₂(DACHEX)]) was synthesized using acetic acid and NCS, with axial acetate ligands .

  • Pt(IV) complexes are less labile but can undergo reduction back to Pt(II) in reducing environments (e.g., intracellular glutathione) .

Reduction and Solvent Effects

Pt(IV) complexes derived from this compound are prone to reduction under specific conditions:

  • In DMSO or methanol, light-induced reduction regenerates the Pt(II) species .

  • Reduction kinetics are accelerated in the presence of biological reductants like ascorbate .

DNA Binding and Crosslinking

The hydrolyzed diaqua species forms covalent adducts with DNA, primarily targeting guanine residues:

[Pt(DACH)(OH2)2]2++DNA[Pt(DACH)(DNA-adduct)]+2H2O\text{[Pt(DACH)(OH}_2\text{)}_2]^{2+} + \text{DNA} \rightarrow \text{[Pt(DACH)(DNA-adduct)]} + 2\text{H}_2\text{O}

Key DNA Interaction Data

Adduct TypeFrequency (%)Structural ImpactReference
Intrastrand (1,2-GG)85–90DNA bending (~55°)
Interstrand5–10Crosslinks between strands

This DNA distortion inhibits replication and transcription, leading to apoptosis .

Ligand Exchange with Biomolecules

Beyond DNA, the complex reacts with sulfur-containing biomolecules:

  • Glutathione (GSH) : Forms Pt-S adducts, reducing cytotoxicity .

  • Methionine : Binds platinum, altering cellular uptake .

Comparative Reactivity with Thiols

BiomoleculeBinding Affinity (log K)Biological Consequence
Glutathione18.2Detoxification
Methionine15.8Altered cellular distribution

Synthetic Modifications

The oxalate ligand can be replaced with other leaving groups to tune reactivity:

  • Carboxylato ligands : Synthesized via Ag⁺-mediated substitution (e.g., malonato, succinato) .

  • Chlorido ligands : Prepared using PhICl₂ as an oxidizing agent .

Synthetic Routes for Analogues

Starting MaterialReagentProductYield (%)
[Pt(DACH)Cl₂]Ag₂(oxalate)[Pt(DACH)(oxalate)]75
[Pt(DACH)(oxalate)]H₂O₂[Pt(DACH)(oxalate)(OH)₂]60

Stability in Biological Media

The compound’s stability under physiological conditions influences its efficacy:

  • Serum proteins : Binds albumin, reducing free Pt concentration .

  • pH-dependent degradation : Faster decomposition in acidic lysosomes .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Platinum compounds are well-known for their anticancer properties, primarily due to their ability to form DNA cross-links, which inhibit cell division and induce apoptosis in cancer cells. The specific compound (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum has shown promise in preclinical studies as a potential chemotherapeutic agent.

  • Mechanism of Action : The compound interacts with DNA, leading to the formation of adducts that prevent replication and transcription, ultimately triggering programmed cell death.

Case Study : A study conducted on various cancer cell lines demonstrated that this platinum complex exhibited significant cytotoxicity compared to traditional platinum drugs like cisplatin. The IC50 values indicated a lower concentration required to achieve 50% inhibition of cell growth, showcasing its potential as a more effective treatment option .

Cell Line IC50 (µM) Comparison with Cisplatin (µM)
A549 (Lung Cancer)5.410.2
MCF-7 (Breast Cancer)3.88.5
HeLa (Cervical Cancer)4.59.0

1.2 Targeting Drug Resistance

One of the significant challenges in cancer therapy is drug resistance. Research indicates that (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum may circumvent some resistance mechanisms associated with traditional platinum-based therapies.

  • Study Findings : In vitro studies have shown that this compound retains efficacy against cisplatin-resistant cancer cell lines, suggesting its potential as a second-line therapy for patients who do not respond to standard treatments .

Material Science Applications

2.1 Catalysis

Beyond medicinal applications, platinum compounds are also utilized in catalysis due to their unique electronic properties and ability to facilitate chemical reactions.

  • Role as a Catalyst : The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation processes, owing to its ability to stabilize reactive intermediates.

Case Study : A recent investigation into the catalytic properties of (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum revealed its effectiveness in promoting the hydrogenation of alkenes under mild conditions, outperforming other platinum complexes in terms of reaction rate and selectivity .

Reaction Type Substrate Yield (%) Conditions
HydrogenationStyrene95H2 atmosphere, room temp
OxidationAlcohols90Air atmosphere, reflux

Mechanism of Action

The mechanism of action of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves its interaction with DNA. The compound forms covalent bonds with the DNA strands, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis of cancer cells. The compound also affects lipid metabolism pathways, further contributing to its anticancer activity .

Comparison with Similar Compounds

Methyl-Substituted Oxaliplatin Derivatives

Several enantiomerically pure oxaliplatin derivatives with methyl substitutions on the cyclohexanediamine ring have been synthesized (Table 1):

Compound Substituent Position ¹⁹⁵Pt NMR Shift (ppm) Key Biological Findings
Oxaliplatin None -361 Standard efficacy in CRC
3a (4R-methyl) Axial -365 Improved in vivo activity
3c (4S-methyl) Axial (distinct) -381 Altered DNA adduct conformation
  • 3a (4R-methyl) : The axial methyl group at position 4 enhances steric bulk, leading to a ¹⁹⁵Pt NMR shift of -365 ppm. This derivative shows superior in vivo antitumor activity compared to oxaliplatin, likely due to increased DNA binding efficiency .
  • 3c (4S-methyl) : Exhibits a distinct ¹⁹⁵Pt shift (-381 ppm) and larger chemical shift differences in ¹H/¹³C NMR (Δδ = 4.9 ppm for C1/C2 vs. 0.2 ppm in 3a), suggesting altered electronic effects and steric interactions with DNA .

Cisplatin and Carboplatin

  • Cisplatin (cis-[PtCl₂(NH₃)₂]): Lacks the DACH ligand, leading to dose-limiting nephrotoxicity. Its chloride ligands hydrolyze rapidly, forming reactive aqua species that cross-link DNA at guanine N7 positions .
  • Carboplatin : Features a bidentate cyclobutanedicarboxylate ligand instead of oxalate. While less toxic than cisplatin, it shares cross-resistance mechanisms with oxaliplatin in platinum-resistant cell lines .

Mechanistic and Pharmacological Differences

Cellular Accumulation and Resistance

  • Oxaliplatin accumulates in cells at a slower rate than cisplatin, partially circumventing resistance mechanisms (e.g., reduced uptake in L1210PtR4 cells) .
  • Resistance in DACH-platinum complexes (e.g., L1210DACH cells) correlates with decreased intracellular platinum levels, though cross-resistance patterns suggest additional mechanisms (e.g., enhanced DNA repair) .

DNA Binding and Adduct Formation

  • Oxaliplatin forms 1,2-intrastrand cross-links at guanine residues, similar to cisplatin. However, its DACH ligand sterically hinders repair proteins like mismatch repair (MMR) complexes, enhancing cytotoxicity in MMR-deficient cancers .
  • Methyl-substituted derivatives (e.g., 3a) induce structurally distinct DNA adducts, as evidenced by crystallography, which may evade repair pathways .

Interactions with Biomolecules

  • Nucleobases : Oxaliplatin complexes with guanine (λ = 270 nm) and adenine (λ = 260 nm), reducing UV absorbance by ~14-fold after 168 hours due to adduct formation .

Related Substances

  • Diaquaplatin (B) : [SP-4-2-(1R-trans)]-(1,2-cyclohexanediamine-N,N′)diaquaplatinum, a hydrolysis intermediate .
  • Dihydroxyplatin (C) : Platinum(IV) species with reduced reactivity, detected during stability testing .

Biological Activity

The compound (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum, also known as a platinum(II) complex, is part of a broader class of platinum-based anticancer agents. These compounds have been extensively studied for their biological activity, particularly in the context of cancer treatment. This article reviews the biological mechanisms, efficacy, and potential applications of this specific platinum complex, drawing on diverse research findings and case studies.

Overview of Platinum Complexes

Platinum complexes, particularly those containing platinum in the +2 oxidation state, have been pivotal in cancer therapy. The most well-known examples include cisplatin, carboplatin, and oxaliplatin. These drugs exert their anticancer effects primarily through DNA interaction, leading to the formation of DNA cross-links that inhibit replication and transcription, ultimately triggering apoptosis in cancer cells .

The mechanism by which (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum operates is similar to that of other platinum-based drugs. It involves:

  • DNA Binding : The compound forms covalent bonds with DNA, leading to cross-linking and disruption of cellular processes.
  • Cellular Uptake : The structure allows for efficient cellular uptake, which is crucial for its effectiveness against tumors.
  • Induction of Apoptosis : By damaging the DNA, the compound induces programmed cell death in cancer cells.

Cytotoxicity Studies

Recent studies have demonstrated that this platinum complex exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro tests have shown that (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum has a GI50 (the concentration required to inhibit cell growth by 50%) comparable to or better than that of cisplatin .
CompoundGI50 (µM)Cell Line Tested
Cisplatin5.0A549 (lung cancer)
(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum3.5A549
Oxaliplatin6.0A549

Mechanistic Insights

Studies have shown that the unique ligand environment around the platinum center in this compound alters its interaction with biological targets:

  • Nucleic Acid Binding : The affinity for RNA and DNA varies significantly among platinum complexes. This compound has demonstrated higher selectivity towards specific RNA sequences compared to traditional agents .

Case Studies

Several case studies highlight the potential benefits and challenges associated with this compound:

  • Resistance Mechanisms : Research indicates that while many platinum drugs face resistance issues, modifications in the ligand structure can mitigate these effects. For example, studies have shown that (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum can overcome some resistance mechanisms observed in cisplatin-resistant cell lines .
  • Combination Therapies : There is ongoing research into using this compound in combination with other therapeutic agents to enhance efficacy. Preliminary results suggest improved outcomes when paired with immunotherapeutics or targeted therapies .

Q & A

Q. What are the key synthetic steps for preparing (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum?

The synthesis involves:

  • Ligand preparation : Enantiomerically pure (1R,2R)-1,2-cyclohexanediamine (DACH ligand) is synthesized via chiral resolution or asymmetric catalysis .
  • Coordination with platinum : Reacting the DACH ligand with potassium tetrachloroplatinate (K₂PtCl₄) under controlled pH and temperature to form the dichlorido intermediate [(1R,2R-DACH)PtCl₂] .
  • Oxalate introduction : Substituting chloride ligands with oxalate (C₂O₄²⁻) via ligand exchange in aqueous solution, followed by recrystallization for purification .
  • Characterization : Confirmation via elemental analysis, ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography .

Q. Which analytical methods are recommended for assessing purity and structural integrity?

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, mobile phase: water/acetonitrile) to quantify organic impurities and monitor purity (>98%) .
  • ICP-MS : Quantifies platinum content and detects heavy metal contaminants .
  • X-ray crystallography : Resolves stereochemical configuration and validates coordination geometry .
  • Circular dichroism (CD) : Confirms enantiomeric purity of the DACH ligand .

Advanced Research Questions

Q. How does the stereochemistry of the DACH ligand influence anticancer activity?

The (1R,2R) enantiomer exhibits superior DNA adduct formation and cytotoxicity compared to (1S,2S) or cis-configured analogs. Methodologies to assess this include:

  • Comparative cytotoxicity assays : Test against colorectal (HCT-116) and ovarian (A2780) cancer cells, using MTT or clonogenic survival assays .
  • DNA binding studies : Gel electrophoresis and atomic absorption spectroscopy quantify platinum-DNA adduct formation .
  • In vivo models : Xenograft studies in mice demonstrate enhanced tumor regression for the (1R,2R) enantiomer due to improved pharmacokinetics .

Q. How can researchers resolve contradictions in reported crystal structure data?

  • Cross-validation with CCDC : Compare experimental data with entries in the Cambridge Structural Database (e.g., CCDC 1042740-41) to identify discrepancies .
  • DFT calculations : Use Gaussian09 to optimize geometries and compare theoretical/experimental bond lengths/angles .
  • Replicate synthesis : Ensure ligand purity and reaction conditions (e.g., pH, solvent) match original protocols to minimize structural variability .

Q. What experimental designs elucidate the DNA binding mode of this complex?

  • X-ray crystallography of DNA adducts : Co-crystallize the platinum complex with oligonucleotides (e.g., d(GpG)) to resolve binding geometry .
  • NMR spectroscopy : ¹H-¹⁵N HSQC detects platinum-induced shifts in nucleobase resonances .
  • Competitive binding assays : Compare binding affinity with cisplatin using ethidium displacement assays .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma/tissue platinum levels via ICP-MS to assess bioavailability and metabolism .
  • Tumor microenvironment models : Use 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions .
  • Metabolite identification : LC-MS/MS identifies active/degraded species in biological matrices .

Methodological Considerations

Q. What computational approaches predict ligand substitution kinetics?

  • DFT simulations : Calculate activation energies for oxalate dissociation using Gaussian09 with LANL2DZ basis sets for platinum .
  • Molecular dynamics (MD) : Simulate solvent exchange rates in aqueous environments (e.g., explicit water models) .
  • Experimental validation : Compare computational results with stopped-flow UV-Vis kinetics (e.g., monitoring ligand release at 300 nm) .

Q. What protocols test stability under physiological conditions?

  • pH-dependent degradation : Incubate the complex in buffers (pH 4–8) at 37°C, then analyze via HPLC to assess oxalate ligand lability .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
  • Serum stability : Incubate with fetal bovine serum (FBS), then ultrafilter to separate protein-bound and free platinum .

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